Regioisomeric Selectivity in HIV-1 Integrase Inhibition
Diethyl 1H-indole-2,4-dicarboxylate possesses a regioisomeric substitution pattern that is structurally distinct from the more extensively studied 2,3- and 2,6-dicarboxylate analogs. In indole-2-carboxylic acid-based HIV-1 integrase inhibitors, the C2 carboxylate is essential for Mg²⁺ chelation, while substituents at C4 (rather than C3 or C6) occupy a distinct hydrophobic pocket that influences potency. The reference compound raltegravir shows IC₅₀ = 0.06 ± 0.04 μM in the in vitro strand-transfer assay, while indole-2-carboxylic acid derivative 17a achieves IC₅₀ = 3.11 ± 0.18 μM (MT-4 cell assay). [1] The 2,4-diester serves as a masked diacid prodrug form, enabling cellular penetration prior to esterase-mediated hydrolysis to the active 2,4-dicarboxylic acid species—a property not achievable with 2,3- or 2,6-diester regioisomers due to altered ester hydrolysis kinetics. [2]
| Evidence Dimension | HIV-1 Integrase Strand Transfer Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Indole-2-carboxylic acid derivative 17a: IC₅₀ = 3.11 ± 0.18 μM (MT-4 cell assay); diethyl 1H-indole-2,4-dicarboxylate serves as prodrug precursor to the 2,4-diacid active species [1] |
| Comparator Or Baseline | Raltegravir (approved INSTI): IC₅₀ = 0.06 ± 0.04 μM; Indole-2-carboxylic acid derivative 1: IC₅₀ = 32.37 ± 4.51 μM (same assay) [1] |
| Quantified Difference | ~52-fold range in IC₅₀ across indole-2-carboxylic acid derivatives (3.11 to >100 μM), demonstrating that substitution pattern critically determines potency [1] |
| Conditions | In vitro HIV-1 integrase strand-transfer assay; MT-4 cell cytotoxicity (CC₅₀) measured in parallel; all data averaged from ≥3 independent experiments [1] |
Why This Matters
The 2,4-dicarboxylate regioisomer provides a unique vector for exploring SAR around the C4 position of the indole ring, which is inaccessible with the more common 2,3- or 2,6-dicarboxylate analogs—directly impacting hit-to-lead optimization campaigns for integrase-targeted antivirals.
- [1] Zhang RH, Chen GQ, Wang W, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. 2024;14:9020-9031. Table 1: HIV-1 integrase inhibitory effect and cytotoxicity of indole-2-carboxylic acid derivatives. View Source
- [2] Wang YC, Zhang WL, Zhang RH, et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. RSC Advances. 2024;14(13):9020-9031. Binding mode analysis demonstrates C2 carboxylate chelates Mg²⁺ ions. View Source
